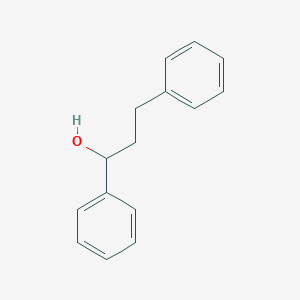

1,3-Diphenylpropan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 1,3-Diphenylpropan-1-ol, such as β-diketones, has been explored through methods involving the interaction of different chemical entities. For instance, β-diketone interactions have led to the synthesis of compounds adopting cis-diketo conformations, illustrating the flexibility in manipulating the core structure of 1,3-Diphenylpropan-1-ol for various derivatives (Emsley et al., 1987). Another method involves the diastereoselective reduction of β-hydroxy oxime, demonstrating a stereocontrolled route to synthesize derivatives of 1,3-Diphenylpropan-1-ol with high selectivity and yield (Patil et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3-Diphenylpropan-1-ol derivatives has been extensively analyzed through methods like X-ray crystallography and electron diffraction. Such studies reveal details about the orientation of phenyl rings and the spatial arrangement of molecules, which are crucial for understanding the chemical behavior and reactivity of these compounds (Schultz et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Diphenylpropan-1-ol and its derivatives showcase a range of transformations, highlighting their reactivity and functional group compatibility. The formation of various heterocyclic compounds from 1,3-Diphenylpropan-1-ol demonstrates its versatility as a precursor for synthesizing bioactive molecules with potential therapeutic applications (Fouad et al., 2023).

Physical Properties Analysis

The study of physical properties, such as thermal behavior, through methods like TG-DSC, provides insight into the stability and decomposition patterns of 1,3-Diphenylpropan-1-ol derivatives. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceutical formulations (Liu Wan-yun, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds 1,3-Diphenylpropan-1-ols serve as synthetic precursors for biologically active un-natural compounds. Notably, these compounds form the core structure in griffithane natural products isolated from Combretum griffithii stems. They are also potential synthetic precursors for flavans, which are found in various plants like Ageratum conyzoides and possess anti-feedant properties in some species (Reddy, Krishna, & Satyanarayana, 2016).

Stereocontrolled Synthesis The diastereomers of 3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol have been synthesized, starting from a common intermediate. This process highlights the significance of 1,3-Diphenylpropan-1-ol in stereocontrolled chemical synthesis, which is crucial for developing specific pharmaceutical compounds (Patil, Bhowmick, & Joshi, 2010).

Natural Product Extraction From the roots of Erythrina variegata, unusual diphenylpropan-1,2-diols with a syringyl group have been isolated. These compounds demonstrate the diversity of natural products derived from 1,3-Diphenylpropan-1-ol structures (Tanaka et al., 2002).

Catalytic Activity in Organic Reactions Transition-metal complexes containing a 1,3-Diphenylpropan-1-ol skeleton exhibit catalytic activity. For example, palladium complexes have shown efficacy in Sonogashira coupling reactions, a key process in organic synthesis (Liang, Nishide, Ito, & Yoshifuji, 2003).

Antioxidant Activity The antioxidant properties of 1,3-Diphenylpropane-1,3-dione, a related compound, have been studied using pulse radiolysis. It exhibits significant inhibitory activity against Fe2+-mediated lipid peroxidation, indicating its potential as an antioxidant (Rele et al., 2002).

Synthesis and Thermoanalysis The synthesis and thermoanalysis of 1,3-diphenylpropane-1,3-dione have been conducted, offering insights into its molecular structure and thermal properties, which are essential for its application in material science (Wan-yun, 2008).

Tyrosinase Inhibitory Effects Compounds derived from 1,3-Diphenylpropanes have been found to exhibit inhibitory activities against tyrosinase, an enzyme involved in melanin production. This indicates potential applications in skin care and treatment of hyperpigmentation disorders (Baek et al., 2009).

Wirkmechanismus

Target of Action

It’s known that the compound interacts with biological systems and exhibits significant activity .

Mode of Action

It’s known that the compound undergoes oxidation reactions with various radicals, including •oh and •n3 . These interactions can lead to changes in the compound and its targets, potentially influencing biological processes.

Biochemical Pathways

The compound’s oxidation reactions with radicals like •oh and •n3 suggest that it may influence oxidative stress-related pathways .

Pharmacokinetics

Its physical properties, such as a melting point of 455°C and a boiling point of 2085-2095°C (at 15 Torr), suggest that it may have good bioavailability .

Result of Action

It’s known that the compound shows significant inhibitory activity against fe2±mediated lipid peroxidation in biological systems . This suggests that it may have antioxidant properties and could protect cells from oxidative damage.

Eigenschaften

IUPAC Name |

1,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQODFKFKHCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenylpropan-1-ol | |

CAS RN |

14097-24-6 | |

| Record name | NSC69141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to 1,3-Diphenylpropan-1-ol highlighted in the research?

A1: The research papers discuss several synthetic approaches to 1,3-Diphenylpropan-1-ol:

- One-Pot Jeffery-Heck Reaction and Reduction: This method utilizes allyl alcohols and iodoarenes as starting materials and employs a palladium catalyst for a sequential Jeffery-Heck reaction followed by a reduction step. [] This route is highlighted for its efficiency in synthesizing both 1,3-diphenylpropan-1-ols and 3-phenylpropan-1-ols.

- Enantioselective Reduction of 1,3-diphenylpropan-1-one: This approach uses chiral aluminum hydride reagents derived from hydroxy derivatives of levoglucosenone to reduce prochiral 1,3-diphenylpropan-1-one, resulting in enantiomerically enriched 1,3-Diphenylpropan-1-ol. []

- Catalytic Hydrogenation of Benzalacetophenone Oxide: This method explores the influence of different catalysts, such as palladium, Raney nickel, and platinum oxide, on the hydrogenation of benzalacetophenone oxide. [] The choice of catalyst and reaction conditions impacts the selectivity towards different isomers of 1,3-Diphenylpropan-1-ol.

- Transfer Hydrogenation of α,β-Unsaturated Ketones: This method uses rhodium-based catalysts like [Rh(cod)Cl]2 and Wilkinson's catalyst in ionic liquids to selectively reduce chalcone to 1,3-diphenylpropan-1-one. [, ] The choice of ionic liquid is critical for achieving the desired chemoselectivity.

Q2: Why is 1,3-Diphenylpropan-1-ol considered a valuable synthetic intermediate?

A2: 1,3-Diphenylpropan-1-ol serves as a versatile building block in organic synthesis for several reasons:

- Precursor to Biologically Active Compounds: It acts as a key intermediate in the synthesis of various unnatural compounds with potential biological activities. [] This includes its role as a precursor to flavans, a class of compounds with diverse pharmacological properties.

- Griffithane Natural Products: The dehydrated form of 1,3-diphenylpropan-1-ol, 1,3-diarylpropane, constitutes the core structure found in griffithane natural products isolated from Combretum griffithii stems. [] These natural products often exhibit interesting biological profiles.

Q3: How does the reaction environment, particularly ionic liquids, influence the synthesis of 1,3-Diphenylpropan-1-ol?

A3: Research indicates that specific ionic liquids can dramatically alter the chemoselectivity of rhodium-catalyzed transfer hydrogenation reactions involving α,β-unsaturated ketones like chalcone. [, ] While reactions in conventional molecular solvents typically yield 1,3-diphenylpropan-1-ol as the final product, certain ionic liquids like [emim][BuSO4] and [emin][HeSO4] favor the formation of 1,3-diphenylpropan-1-one. This altered selectivity suggests an interaction between the chalcone carbonyl group and the ionic liquid, hindering its reduction.

Q4: What are the potential applications of 1,3-Diphenylpropan-1-ol derivatives in medicinal chemistry?

A4: While the provided research focuses on synthetic aspects, the significance of 1,3-Diphenylpropan-1-ol extends to its potential in medicinal chemistry:

- Flavan Synthesis: 1,3-Diphenylpropan-1-ols are important precursors to flavans. [] This is particularly relevant as flavans exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The research highlights the synthesis of 7-methoxy-3′,4′-methylenedioxy flavan, a natural product isolated from Ageratum conyzoides, and the formal synthesis of 4′-hydroxy-7-methoxy flavan, an anti-feedant compound from Lycoris radiata species.

- Conformationally Restricted 1,3-Aminoalcohol: A stereocontrolled route to synthesize (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol is described. [] This conformationally restricted 1,3-aminoalcohol, once resolved, could be a valuable tool in medicinal chemistry for studying structure-activity relationships and potentially developing new therapeutics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)

![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)